molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Numéro de catalogue B1221292
Numéro CAS: 85691-74-3
Poids moléculaire: 232.28 g/mol
Clé InChI: LIFOFTJHFFTNRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirmagrel, also known as CGS 13080, is a selective thromboxane synthetase inhibitor . It is a Ligustrazine derivative used to treat cardiovascular and cerebrovascular diseases .


Molecular Structure Analysis

The molecular formula of Pirmagrel is C13H16N2O2 . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Applications De Recherche Scientifique

Reduction of Pulmonary Hypertension

Pirmagrel has been found to selectively reduce pulmonary hypertension . Pulmonary hypertension is a type of high blood pressure that affects the arteries in the lungs and the right side of the heart. Pirmagrel’s ability to reduce this hypertension can be beneficial in managing the condition and improving patient outcomes.

Mitigation of Pulmonary Vascular Resistance

Another significant application of Pirmagrel is its ability to reduce pulmonary vascular resistance . This is particularly important after mitral valve surgery, where increased pulmonary vascular resistance can lead to complications. By reducing this resistance, Pirmagrel can improve blood flow and oxygenation, contributing to a successful recovery post-surgery.

Thromboxane Inhibition

Pirmagrel is known to inhibit thromboxane, a substance that causes constriction of blood vessels and promotes platelet aggregation . By inhibiting thromboxane, Pirmagrel can prevent blood clots and reduce the risk of heart attacks and strokes.

Mitral Valve Surgery Recovery

Pirmagrel has been used to aid recovery after mitral valve surgery . By reducing pulmonary hypertension and vascular resistance, it can help improve patient outcomes and speed up recovery.

Management of Pulmonary Capillary Wedge Pressure

Pirmagrel can help manage pulmonary capillary wedge pressure . This pressure is a measurement used to assess left ventricular function. Pirmagrel’s ability to manage this pressure can be beneficial in treating heart conditions and improving cardiac function.

Potential Genetic Applications

While not directly related to Pirmagrel, it’s worth noting that plasmid DNA, which plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required . This could potentially open up new avenues for research involving Pirmagrel and genetic applications.

Safety And Hazards

The safety and hazards associated with Pirmagrel are not specified in the search results . It’s important to note that any medication should be used under the supervision of a healthcare professional to ensure safety.

Propriétés

IUPAC Name

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOFTJHFFTNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234982
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirmagrel

CAS RN

85691-74-3
Record name Pirmagrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRMAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 26 g of 5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine in 100 ml of 1N aqueous sodium hydroxide solution is heated on a steam bath for two hours; 10 ml of ethanol is added and heating is continued for 45 minutes. The reaction mixture is cooled, washed with 300 ml of ether and the solution is adjusted to pH 5.5 with concentrated hydrochloric acid. The crystallized product is collected to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-147°.
Name
5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium dichromate (0.94 g) is added as a solid to a solution of 5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine (123 mg) in 10 ml of N,N-dimethylformamide at 25° under nitrogen. The solution is stirred for 6 hours, poured into 150 ml of water and extracted with methylene chloride (5×20 ml). The organic extracts are washed with 1 N sodium hydroxide. Acidification of the aqueous phase to pH=6, extraction with methylene chloride and drying over sodium sulfate/magnesium sulfate yields 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine of Example 2 melting at 145°-146°.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The residue is partitioned between water and methylene chloride after pH is adjusted to 10. The aqueous solution is further washed with chloroform, acidified to pH 1 and again washed with ether and toluene. After pH is adjusted to 5.5, extraction with chloroform gives crude 5-(5-carboxypentyl)imidazo-[1,5-a]pyridine. A solution of the acid in 30 ml of acetonitrile is treated with 5 N ethanolic hydrochloric acid. After addition of 25 ml of ethyl ether, 5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride, melting at 201°-4°, crystallizes. 5-(5-Carboxypentyl)-imidazo[1,5-a]pyridine (example 2) is obtained on neutralization of a methanolic solution of the salt to pH 5.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 150 mg of 5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine in 7 ml methanol is added 100 mg of 10% palladium on carbon as catalyst. The reaction mixture is hydrogenated at atmospheric pressure for 3 hours. The catalyst is removed by filtration and the solvent evaporated under reduced pressure to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-7°, and identical to the product of Example 2.
Name
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine (1091 g) is charged into a 12 liter round bottom flask under a nitrogen atmosphere. Ethyl alcohol (95%, 420 ml) is added while stirring. With continued stirring, 2 N NaOH (2100 ml) is added in portions. After complete addition the mixture is warmed at 70° for 20 minutes, at which time a solution is obtained, and heating is continued for 2 hours. Additional sodium hydroxide (50% solution, 21 ml) is added and heating is continued for 40 more minutes. The reaction mixture is cooled, 12 N HCl (30 ml) is added, and the ethyl alcohol is partially removed by evaporation under reduced pressure. The resulting solution is washed with ethyl ether (1700 ml), decolorized with charcoal, filtered, and acidified with acetic acid (300 ml). The product that crystallizes at 4° overnight is collected, washed first with water, then with ethyl ether (1000 ml), and dried to give 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine, melting at 146°-8°, and identical to the product of Example 2.
Name
5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine
Quantity
1091 g
Type
reactant
Reaction Step One
Name
Quantity
2100 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmagrel
Reactant of Route 2
Reactant of Route 2
Pirmagrel
Reactant of Route 3
Pirmagrel
Reactant of Route 4
Pirmagrel
Reactant of Route 5
Reactant of Route 5
Pirmagrel
Reactant of Route 6
Pirmagrel

Citations

For This Compound
69
Citations
ML Chouinard, LL Martin, T Coffman… - Clinical …, 1992 - Wiley Online Library
… Biphasic, rapid elimination of pirmagrel was observed with a … The pharmacodynamic effects of pirmagrel were marked by a … In conclusion, pirmagrel caused effective and sustained …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
ZQ Ding, J Rowe, B Ng, MJ Sinosich, EDM Gallery - Placenta, 2002 - Elsevier
… normal cytotrophoblasts only, whereas pirmagrel strongly inhibited thromboxane production … increased thromboxane production and showed that pirmagrel, at the relatively low dose of …
Number of citations: 24 www.sciencedirect.com
J Rowe, S Campbell… - Journal of the Society for …, 2000 - journals.sagepub.com
… /mL) was used as a stimulator and pirmagrel (1.0 μmol/L) and … This thromboxane increase was abrogated by pirmagrel. LPS … The thromboxane synthase inhibitor, pirmagrel, was able to …
Number of citations: 16 journals.sagepub.com
L Heylen, F De Clerck, Y Somers… - Blood Coagulation & …, 1991 - journals.lww.com
… The TXA 2 synthase inhibitors dazoxiben, dazmegrel and pirmagrel could not inhibit specific [3 H] SQ29548 binding to intact human platelets, tested up to 10-5 M, nor suppress human …
Number of citations: 9 journals.lww.com
KYDF ML, RB Wallace, L Ng, SW Ahmed - Springer
… and to examine the efficacy of pirmagrel [CGS 13080; Ciba-… of the mitral valve received pirmagrel infused at a rate of ~ … immediate postoperative period before pirmagrel infusion. During …
Number of citations: 0 link.springer.com
K Brännström… - American Journal of …, 1999 - journals.physiology.org
… In the next series, we administered pirmagrel to inhibit thromboxane synthesis throughout an experiment, including control and experimental periods. In the control period, TGF …
Number of citations: 20 journals.physiology.org
Y Mizushima, R Oosaki - BioDrugs, 1997 - Springer
… ) Pirmagrel inhibited allergen-induced immediate, but not late, asthmatic responsesJI8) … [28,40) However, pirmagrel did not inhibit allergen-induced airway hyperresponsiveness to …
Number of citations: 4 link.springer.com
JM Dogné, X Leval, J Hanson… - Current medicinal …, 2004 - ingentaconnect.com
The pathogenesis of numerous cardiovascular, pulmonary, inflammatory, and thromboembolic diseases can be related to arachidonic acid (AA) metabolites. One of these bioactive …
Number of citations: 109 www.ingentaconnect.com
JM Dogne, X Leval, JL David… - Current medicinal …, 2000 - ingentaconnect.com
Thromboxane A 2 (TXA 2 ) and prostacyclin (PGI 2 ) are two labile products formed from arachidonic acid by the way of cyclooxygenase. An overproduction of thromboxane A 2 has …
Number of citations: 58 www.ingentaconnect.com
PE Cross, RP Dickinson - Annual Reports in Medicinal Chemistry, 1987 - Elsevier
… dazoxiben (601, pirmagrel (66) and bKY-046 (67). Higher absolute levels of urinary 2,3-dinor-6-keto-PGFlm were measured after TxA2 inhibition with pirmagrel in patients with severe …
Number of citations: 22 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.